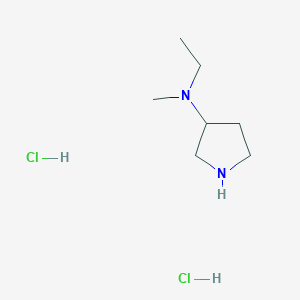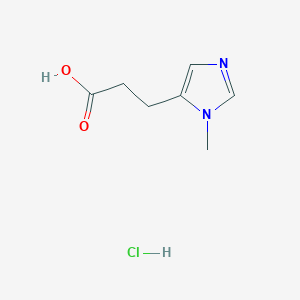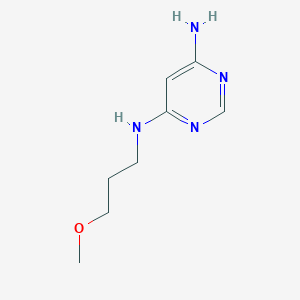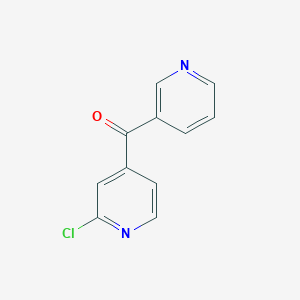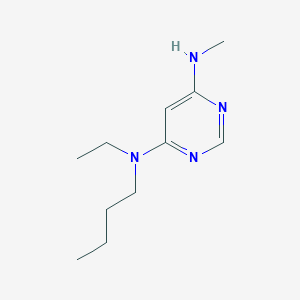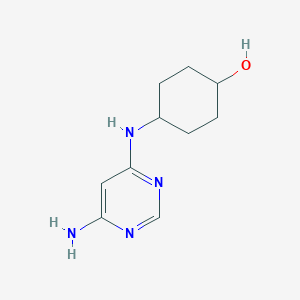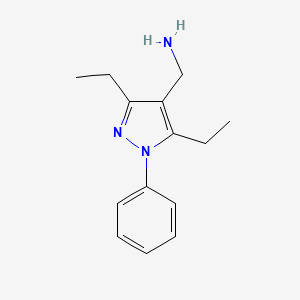![molecular formula C9H10N6 B1493030 7-(azidométhyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098026-32-3](/img/structure/B1493030.png)
7-(azidométhyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Vue d'ensemble
Description
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are known for their diverse functionality and stereochemical complexity .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of intense research for several decades . Various methods have been reported, including the reaction of 1,3-diketones with hydrazine , and the reaction of β-enaminones in pyrazolo[1,5-a]pyrimidine synthesis .
Molecular Structure Analysis
Pyrazole derivatives are N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One nitrogen is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor) .
Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They can undergo various reactions, including functionalization, substitution, and ring-opening reactions .
Physical And Chemical Properties Analysis
Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties . The specific properties of a pyrazole derivative would depend on its particular structure and substituents.
Applications De Recherche Scientifique
Chimie médicinale
Les pyrazoles, y compris les dérivés comme celui mentionné, sont importants en chimie médicinale en raison de leurs propriétés pharmacologiques. Ils servent souvent d'échafaudages pour la synthèse de produits chimiques bioactifs, jouant un rôle crucial dans la découverte de médicaments . Les groupes azidométhyle et cyclopropyle du composé peuvent potentiellement être modifiés pour cibler des voies biologiques spécifiques, ce qui en fait un candidat précieux pour le développement de nouveaux agents thérapeutiques.
Science des matériaux
Les dérivés de pyrazole ont des applications en science des matériaux, en particulier dans le développement de semi-conducteurs organiques, de diodes électroluminescentes (LED) et de matériaux photovoltaïques. Les propriétés électroniques du « 7-(azidométhyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole » pourraient être exploitées pour créer des matériaux avancés avec des caractéristiques optoélectroniques spécifiques .
Chimie verte
La synthèse de dérivés de pyrazole peut être optimisée en utilisant des principes de chimie verte, tels que les réactions assistées par micro-ondes ou les approches multicomposants. Cela rend non seulement le processus plus respectueux de l'environnement, mais peut également améliorer le rendement et la pureté du produit final. La structure du composé peut permettre des méthodes de synthèse innovantes qui s'alignent sur les objectifs de la chimie durable .
Mécanisme D'action
Target of Action
Pyrazole derivatives, which include this compound, are known to interact with a wide range of biological targets . These targets often play crucial roles in various biological processes, including inflammation, cancer progression, and microbial infections .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways . For instance, some pyrazole derivatives inhibit the activity of certain enzymes, while others may bind to specific receptors, altering their function . The exact changes resulting from these interactions would depend on the specific target and the nature of the interaction.
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways . For example, some pyrazole derivatives have been found to inhibit key enzymes in the tricarboxylic acid cycle, leading to the death of pathogenic bacteria .
Pharmacokinetics
The pharmacokinetic properties of pyrazole derivatives can vary widely, and these properties are crucial for determining the bioavailability of the compound .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities . These effects are likely the result of the compound’s interactions with its biological targets.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of pyrazole derivatives .
Orientations Futures
Propriétés
IUPAC Name |
7-(azidomethyl)-6-cyclopropyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6/c10-14-12-5-7-8(6-1-2-6)13-15-4-3-11-9(7)15/h3-4,6,13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTFXKPRJFQXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



